9-(2-Morpholin-4-yl-ethyl)-7-phenyl-7,9-dihydro-12-oxa-9,11-diaza-benzo[a]anthracen-8-ylideneamine
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Overview
Description
LSM-26445 is an organooxygen compound and an organic heterotricyclic compound.
Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Research has delved into the synthesis of fused tetraaza-benzo[a]cyclopenta[h]anthracene and tetraaza-dibenzo[a,h]anthracene derivatives, highlighting the potential of such compounds in the development of pharmaceuticals and biological active molecules. The key intermediate in these syntheses has shown the ability to prepare fused heterocycles, indicating the compound's role in creating structurally complex and functionally diverse heteroaromatic compounds (S. Swelam, Μ. Zaki, A. El-Gazzar, 2003).
Antimicrobial Activities
A notable application of derivatives of this compound is in the synthesis of novel 7-(4-halophenyl)-8,9-dihydro-7H-12-oxa-9,11-diaza-benzo[a]anthracene derivatives, which have exhibited promising antimicrobial activities. This underscores the compound's contribution to developing new antimicrobial agents, addressing the need for novel therapeutics in combating microbial resistance (Mostafa M. Khafagy, Ashraf H F Abd el-Wahab, F. Eid, A. El-Agrody, 2002).
Materials Science and Organic Light-Emitting Devices (OLEDs)
In materials science, specifically in the development of organic light-emitting devices (OLEDs), anthracene and its derivatives, similar in structure to the compound , have been synthesized for use as light-emitting layers. These derivatives have resulted in strong blue emissions and high quantum efficiencies, contributing to advancements in OLED technology and the development of more efficient and brighter devices (Yu‐Chen Chang, S. Yeh, Ying-Hsiao Chen, Chin‐Ti Chen, R. Lee, R. Jeng, 2013).
Molecular Inclusion Complexes
Another intriguing application is in the study of supramolecular chemistry, where the inclusion complexes of morpholine derivatives (similar in functionality to the compound of interest) with cyclodextrins have been investigated. These studies provide insights into the potential of such compounds in forming inclusion complexes, which have implications for drug delivery systems, enhancing the solubility and stability of pharmaceutical compounds (T. Seilkhanov, L. Nazarenko, N. N. Poplavskii, O. Seilkhanov, T. K. Iskakova, K. D. Praliev, A. A. Abzhappov, T. Zharkinbekov, 2015).
Properties
Molecular Formula |
C27H26N4O2 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
14-(2-morpholin-4-ylethyl)-11-phenyl-18-oxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),15-heptaen-13-imine |
InChI |
InChI=1S/C27H26N4O2/c28-26-24-23(20-7-2-1-3-8-20)22-11-10-19-6-4-5-9-21(19)25(22)33-27(24)29-18-31(26)13-12-30-14-16-32-17-15-30/h1-11,18,23,28H,12-17H2 |
InChI Key |
PIJBYDDOCXHZFH-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN2C=NC3=C(C2=N)C(C4=C(O3)C5=CC=CC=C5C=C4)C6=CC=CC=C6 |
Canonical SMILES |
C1COCCN1CCN2C=NC3=C(C2=N)C(C4=C(O3)C5=CC=CC=C5C=C4)C6=CC=CC=C6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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